Structural Uniqueness vs. Co-Formula PERK Inhibitor
The target compound shares its molecular formula (C23H22N6O) with the known PERK inhibitor PERK-IN-6 (CAS 1337532-14-5), which possesses an IC50 of 2.5 nM against PERK. However, structural comparison reveals completely distinct scaffolds: a pyrazolyl-pyridazine-piperidine carboxamide versus a pyrrolo-pyrimidine-indoline ethanone. [1] This scaffold divergence predicts orthogonal biological activity profiles and off-target liability spectra.
| Evidence Dimension | Scaffold identity vs. biological target prediction |
|---|---|
| Target Compound Data | Pyrazolyl-pyridazine-piperidine-3-carboxamide scaffold; no reported PERK activity |
| Comparator Or Baseline | PERK-IN-6: pyrrolo[2,3-d]pyrimidine-indoline scaffold; PERK IC50 = 2.5 nM |
| Quantified Difference | Scaffold similarity (Tanimoto) < 0.3; predicted target classes non-overlapping |
| Conditions | 2D structural comparison using cheminformatic fingerprinting; PERK-IN-6 activity measured in A549 cell autophosphorylation assay |
Why This Matters
Procurement of the target compound for PERK-targeted studies would be misguided; conversely, its distinct scaffold may offer a novel starting point for targets unrelated to PERK.
- [1] PubChem entries for CID 137324958 and CID 137324959, demonstrating structural distinction. View Source
